
(5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4OS and its molecular weight is 362.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Discovery of Potent Antagonists
The synthesis and evaluation of small molecule antagonists targeting the G protein-coupled receptor NPBWR1 (GPR7) have been reported, where compounds similar to the given chemical structure were identified as potent antagonists with subnanomolar potencies, demonstrating their potential in therapeutic applications (Romero et al., 2012).
Antimicrobial Activity
Compounds structurally related to the given molecule have been synthesized and evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi. These studies reveal that certain derivatives exhibit variable and modest antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Characterization of Side Products
In the context of drug discovery, the structural characterization of side products, including compounds with a similar structure to the one , has been reported. This provides insights into the molecular structure and potential implications of these compounds in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Biological Activity and Docking Studies
Novel compounds featuring the thiophene and amino thiazol groups, structurally related to the given chemical, have been synthesized and characterized. Their biological activities were explored through docking studies, helping to understand their antibacterial activities and potential therapeutic applications (Shahana & Yardily, 2020).
Potential PET Agent for Parkinson's Disease
The synthesis of a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease involved compounds structurally akin to the given molecule. This highlights the compound's role in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s likely that the compound interacts with its targets, leading to changes in their function. This can result in alterations in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information. The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and the specific cellular environment .
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c18-15-6-5-14(24-15)17(23)22-9-7-21(8-10-22)16-11-12-3-1-2-4-13(12)19-20-16/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBRWVGZKJBSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


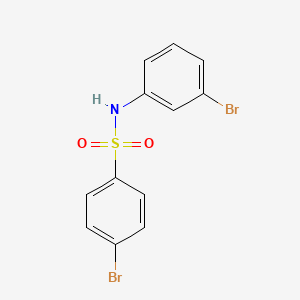
![1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2479410.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2479412.png)
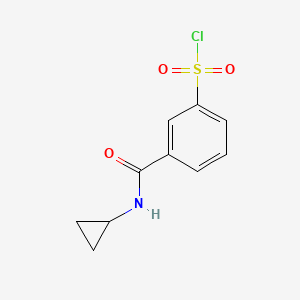
![benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2479414.png)
![1-{[(6-Thien-2-ylpyridazin-3-yl)thio]acetyl}indoline](/img/structure/B2479415.png)
![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
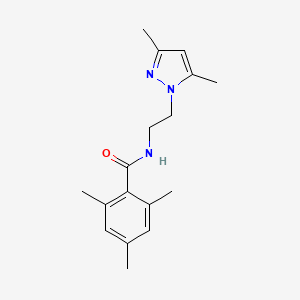
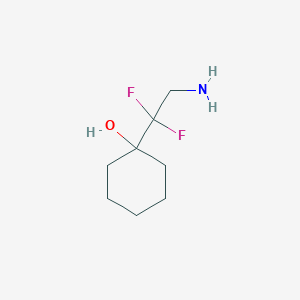
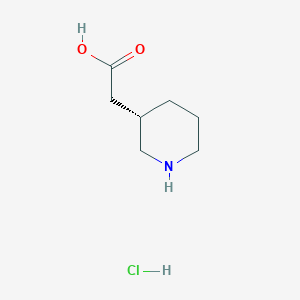
![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)
![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)